Butyl 4-(5-formylfuran-2-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

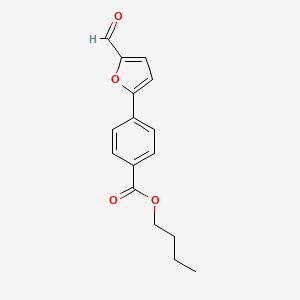

Butyl 4-(5-formylfuran-2-yl)benzoate is a chemical compound with the molecular formula C16H16O4 and a molecular weight of 272.3 . It is related to Methyl 4-(5-formylfuran-2-yl)benzoate, which has a similar structure .

Molecular Structure Analysis

The molecular structure of Butyl 4-(5-formylfuran-2-yl)benzoate can be represented by the SMILES notation:CCCCOC(=O)C1=CC=C(C=C1)C1=CC=C(O1)C=O . This indicates that the compound contains a butyl group (CCCC), a benzoate group (OC(=O)C1=CC=C(C=C1)), and a formylfuran group (C1=CC=C(O1)C=O).

Scientific Research Applications

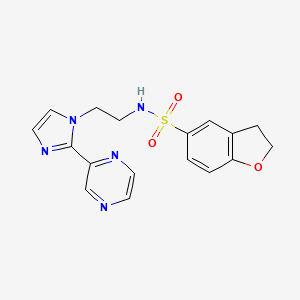

Synthesis of Novel Schiff Bases

“Butyl 4-(5-formylfuran-2-yl)benzoate” can be used in the synthesis of novel Schiff bases. These bases are synthesized by the reaction between the carbonyl compound and primary hydrazine compounds in the presence of an alcoholic solvent and an acid catalyst .

Antimicrobial Property

The synthesized Schiff base ligands, which include “Butyl 4-(5-formylfuran-2-yl)benzoate”, have shown significant antimicrobial properties. They have been assessed for antibacterial activity against Escherichia coli and Staphylococcus aureus .

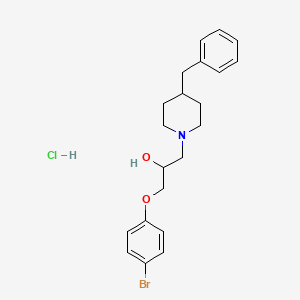

Anti-hypertensive and Anti-emetic Drugs

The novel Schiff base ligands, including “Butyl 4-(5-formylfuran-2-yl)benzoate”, were designed as potential candidates for anti-hypertensive and anti-emetic drugs .

Spectroscopic Analysis

“Butyl 4-(5-formylfuran-2-yl)benzoate” can be used in spectroscopic analysis. It can be characterized and analyzed using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques .

Food Aroma

“Butyl 4-(5-formylfuran-2-yl)benzoate” is one of the heterocyclic compounds responsible for the aroma perceived when food is cooked. It has been pointed as a natural constituent of liquors, roasted coffee beans, and smoked salmons .

Industrial Processes

“Butyl 4-(5-formylfuran-2-yl)benzoate” is employed in a vast number of industrial processes, especially in the manufacture of wine and polymer materials .

properties

IUPAC Name |

butyl 4-(5-formylfuran-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-2-3-10-19-16(18)13-6-4-12(5-7-13)15-9-8-14(11-17)20-15/h4-9,11H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOBCRIQQKHDIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 4-(5-formylfuran-2-yl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2605347.png)

![3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2605348.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2605351.png)

![4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2605357.png)

![3-Amino-1-[5-(dimethylsulfamoyl)-2-methylphenyl]thiourea](/img/structure/B2605360.png)

![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2605361.png)

![(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2605368.png)